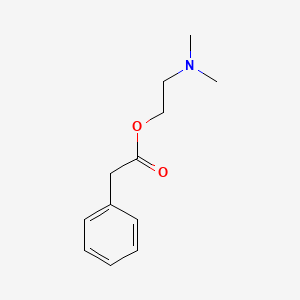

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester

Übersicht

Beschreibung

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This particular ester is synthesized from acetic acid and phenylacetic acid, with a 2-(dimethylamino)ethyl group attached to the ester linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of phenylacetic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Phenylacetic acid+2-(dimethylamino)ethanolAcid CatalystAcetic acid, phenyl-, 2-(dimethylamino)ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to phenylacetic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with another alcohol to form a different ester and release 2-(dimethylamino)ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products

Hydrolysis: Phenylacetic acid and 2-(dimethylamino)ethanol.

Transesterification: A different ester and 2-(dimethylamino)ethanol.

Reduction: The corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Intermediate in Synthesis : Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of novel heterocyclic compounds with potential therapeutic properties, particularly in drug discovery.

- Reagent in Reactions : The compound can act as a reagent in esterification reactions and other organic transformations, facilitating the development of complex molecular architectures.

Medicinal Chemistry

- Therapeutic Potential : Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. Its derivatives are being investigated for their potential use in developing new medications targeting pain relief and inflammation.

- Biological Activity Studies : The compound's hydrolysis products, namely phenylacetic acid and 2-(dimethylamino)ethanol, are studied for their interactions with biological targets such as enzymes and receptors, which could lead to new therapeutic insights .

Industrial Applications

- Fragrance Production : Due to its pleasant odor characteristics typical of esters, this compound is utilized in the fragrance industry for producing perfumes and flavoring agents .

- Fine Chemicals Manufacturing : The compound is also employed in the synthesis of fine chemicals and specialty products due to its reactivity and versatility as an organic building block.

Data Table: Applications Overview

Case Study 1: Drug Development

A study published in recent literature explored the synthesis of novel compounds derived from this compound. These derivatives were tested for anti-inflammatory activity using standard models. Results indicated that certain derivatives exhibited significant activity compared to control groups, suggesting potential pathways for drug development focused on pain management.

Case Study 2: Industrial Application

In an industrial setting, researchers optimized the production process of this compound using continuous flow reactors. This method enhanced yield and reduced production costs significantly while maintaining product quality. The findings highlight the compound's viability for large-scale applications in the fragrance industry.

Wirkmechanismus

The mechanism of action of acetic acid, phenyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release phenylacetic acid and 2-(dimethylamino)ethanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylacetic acid: A precursor in the synthesis of acetic acid, phenyl-, 2-(dimethylamino)ethyl ester.

2-(Dimethylamino)ethyl acetate: Another ester with similar structural features but different functional groups.

Ethyl phenylacetate: An ester with a similar phenylacetic acid moiety but different alcohol component.

Uniqueness

This compound is unique due to the presence of the 2-(dimethylamino)ethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that differentiate it from other esters.

Biologische Aktivität

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester, also known as phenyl dimethylamino acetate, is a compound with the chemical formula and CAS number 36882-00-5. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of acetic acid derivatives, including the phenyl dimethylamino acetate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, a study evaluated various monomeric alkaloids and their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating that structural modifications can enhance bioactivity against pathogens such as E. coli and C. albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| 2-cyanoacrylamide derivative | 0.0195 | Antibacterial |

| Pyrrolidine derivatives | 3.125-100 | Antifungal |

| Acetic acid derivatives | Varies | Broad-spectrum |

Cytotoxicity and Anticancer Effects

The compound's potential as an anticancer agent has also been explored. A study on novel pyrazolyl derivatives synthesized with acetic acid showed promising results in inhibiting cancer cell lines, particularly in triple-negative breast cancer (MDA-MB-231). The derivatives exhibited IC50 values ranging from 59.24 to 81.6 nM, indicating significant cytotoxic effects .

Table 2: Cytotoxicity of Acetic Acid Derivatives

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound 7d | 59.24 | MDA-MB-231 |

| Compound 7f | 70.3 | MDA-MB-231 |

| Compound 9q | 23-33 | MCF-7 |

The mechanism by which acetic acid derivatives exert their biological effects often involves inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds have been shown to inhibit EGFR/PI3K/AKT/mTOR signaling cascades, which are crucial in cancer progression . This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Study on Antibacterial Activity

A comprehensive evaluation of various acetic acid derivatives indicated that structural modifications significantly influence their antibacterial efficacy. In vitro tests demonstrated that certain derivatives exhibited inhibition zones greater than 20 mm against common pathogens . The study concluded that halogen substituents on the phenyl ring enhanced antimicrobial activity.

Study on Anticancer Activity

In a study focused on the antiproliferative effects of azetidinone analogues, specific compounds derived from acetic acid were found to interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division . The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in breast cancer cells.

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAORRLXEXMTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190366 | |

| Record name | Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36882-00-5 | |

| Record name | Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036882005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.